molecular formula C24H25P B12878078 (2-Cyclohexylphenyl)diphenylphosphine

(2-Cyclohexylphenyl)diphenylphosphine

Cat. No.: B12878078
M. Wt: 344.4 g/mol
InChI Key: MTZDHUXNVRLNOJ-UHFFFAOYSA-N
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Description

(2-Cyclohexylphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C24H25P. It is a phosphine ligand that is widely used in various chemical reactions, particularly in catalysis. The compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylphenyl)diphenylphosphine typically involves the reaction of cyclohexylmagnesium bromide with diphenylphosphine chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

C6H11MgBr+(C6H5)2PCl(C6H11C6H4)(C6H5)2P+MgBrClC_6H_{11}MgBr + (C_6H_5)_2PCl \rightarrow (C_6H_{11}C_6H_4)(C_6H_5)_2P + MgBrCl C6​H11​MgBr+(C6​H5​)2​PCl→(C6​H11​C6​H4​)(C6​H5​)2​P+MgBrCl

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylphenyl)diphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Coordination: The compound acts as a ligand and forms coordination complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium (Pd), platinum (Pt), and rhodium (Rh) are commonly used to form coordination complexes.

Major Products Formed

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Phosphines: Formed during substitution reactions.

    Metal Complexes: Formed during coordination reactions with transition metals.

Scientific Research Applications

(2-Cyclohexylphenyl)diphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Cyclohexylphenyl)diphenylphosphine primarily involves its role as a ligand in catalytic reactions. The compound coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energy. The molecular targets and pathways involved depend on the specific catalytic reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the cyclohexyl group and has different reactivity and coordination properties.

    Triphenylphosphine: Contains three phenyl groups and is widely used in catalysis.

    Dicyclohexylphenylphosphine: Contains two cyclohexyl groups and one phenyl group, offering different steric and electronic properties.

Uniqueness

(2-Cyclohexylphenyl)diphenylphosphine is unique due to the presence of both cyclohexyl and diphenyl groups, which impart specific steric and electronic properties. This makes it a versatile ligand in various catalytic reactions, offering distinct advantages in terms of selectivity and reactivity compared to other phosphine ligands.

Properties

Molecular Formula

C24H25P

Molecular Weight

344.4 g/mol

IUPAC Name

(2-cyclohexylphenyl)-diphenylphosphane

InChI

InChI=1S/C24H25P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h2-3,6-11,14-20H,1,4-5,12-13H2

InChI Key

MTZDHUXNVRLNOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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